Lipophilicity (XLogP3-AA): 4-(3-Chloro-4-fluorophenyl)azetidin-2-one vs. 4-(4-Fluorophenyl)azetidin-2-one
The computed XLogP3-AA for 4-(3-chloro-4-fluorophenyl)azetidin-2-one is 1.5, which is 0.6 log units higher than the 0.9 value for the 4-(4-fluorophenyl) analog [1][2]. This difference corresponds to an approximately 4-fold higher octanol–water partition coefficient, translating to measurably greater membrane permeability potential while remaining within the generally accepted optimal drug-like logP range of 1–3 [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 4-(4-Fluorophenyl)azetidin-2-one (CAS 930769-46-3): XLogP3-AA = 0.9 |
| Quantified Difference | Δ XLogP3-AA = +0.6 (approximately 4-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
In lead optimization, a 0.6 logP difference can meaningfully shift a compound's position on the permeability–solubility trade-off curve, making the chloro-fluoro analog more suitable for series requiring moderate lipophilicity without excessive metabolic liability.
- [1] PubChem. Compound Summary for CID 66350087, 4-(3-Chloro-4-fluorophenyl)azetidin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66350087. View Source
- [2] PubChem. Compound Summary for CID 45490088, 4-(4-Fluorophenyl)azetidin-2-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/930769-46-3. View Source
- [3] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. View Source
